Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate
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Overview
Description
Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate is a synthetic compound characterized by its unique molecular structure, which consists of a benzophenone core substituted with tetraundecyl groups and tetracarboxylate moieties . This compound is known for its high lipophilicity and is commonly used as a plasticizer in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate typically involves the esterification of benzophenone-3,3’,4,4’-tetracarboxylic acid with undecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The industrial process also includes rigorous quality control measures to ensure the purity and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:
Esterification: The formation of the compound itself involves esterification of benzophenone-3,3’,4,4’-tetracarboxylic acid.
Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Esterification: Sulfuric acid, undecanol, heat.
Hydrolysis: Acidic or basic aqueous solutions, heat.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the specific reaction desired.
Major Products Formed
Hydrolysis: Benzophenone-3,3’,4,4’-tetracarboxylic acid and undecanol.
Oxidation/Reduction: Various oxidized or reduced forms of the benzophenone core.
Scientific Research Applications
Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate primarily involves its interaction with lipid membranes due to its high lipophilicity. This interaction can alter the physical properties of the membranes, making it useful in various applications such as ion-selective electrodes and drug delivery systems . The molecular targets and pathways involved include lipid bilayers and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3,3’,4,4’-tetracarboxylic acid: The parent compound used in the synthesis of Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate.
Tetraundecyl 4,4’-carbonyl-diphthalate: Another ester derivative with similar applications.
Uniqueness
Tetraundecyl benzophenone-3,3’,4,4’-tetracarboxylate is unique due to its combination of high lipophilicity and the presence of multiple ester groups, which enhance its plasticizing properties. This makes it particularly effective in applications requiring flexible and durable materials .
Properties
IUPAC Name |
diundecyl 4-[3,4-bis(undecoxycarbonyl)benzoyl]benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H98O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50H,5-40,45-48H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBQVNDMMNDMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H98O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408402 |
Source
|
Record name | Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103225-03-2 |
Source
|
Record name | 1,1′,2′,2′-Tetraundecyl 4,4′-carbonylbis[1,2-benzenedicarboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103225-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraundecyl benzophenone-3,3',4,4'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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